9,11-Dehydro-beta-boswellic acid
Description
Overview of Boswellia Species and Oleo-Gum Resins as Natural Product Sources
Boswellia is a genus of trees and shrubs in the family Burseraceae, with approximately 24 species found in the dry, mountainous regions of India, Africa, and the Middle East. nih.govhealthline.com These plants produce a fragrant oleo-gum resin, commonly known as frankincense or olibanum, which has been used for centuries in traditional medicine, religious ceremonies, and perfumery. nih.govsavefrankincense.orgcjnmcpu.com The resin is a complex mixture, primarily composed of essential oils (monoterpenes and sesquiterpenes), gum (polysaccharides), and a significant fraction of diterpenes and triterpenes. nih.govresearchgate.netceon.rs The non-volatile triterpenoid (B12794562) fraction, which constitutes about 30% of the resin, is particularly rich in boswellic acids. wikipedia.orgacs.org
The chemical composition of the oleo-gum resin can vary significantly depending on the Boswellia species, geographical location, and even between individual trees. savefrankincense.orgnih.gov For instance, the essential oil of Boswellia papyrifera is often high in octyl acetate (B1210297) and octanol, while that of Boswellia dalzielii is typically dominated by α-pinene. savefrankincense.orgmdpi.com These variations underscore the importance of precise botanical identification in research concerning Boswellia extracts and their constituent compounds. savefrankincense.orgnih.gov
Classification and Structural Diversity of Boswellic Acid Derivatives
Boswellic acids are pentacyclic triterpenoids characterized by a five-ring carbon skeleton. wikipedia.org They are primarily classified into two main groups based on their triterpene structure: the ursane-type and the oleanane-type. nih.gov The structural diversity within the boswellic acid family arises from variations in functional groups attached to this core structure.
The major boswellic acids include α-boswellic acid (oleanane-type) and β-boswellic acid (ursane-type), both with the chemical formula C₃₀H₄₈O₃. wikipedia.org Their acetylated counterparts, acetyl-α-boswellic acid and acetyl-β-boswellic acid (C₃₂H₅₀O₄), are also prominent. wikipedia.org Further modifications, such as the presence of a keto group, give rise to keto-boswellic acids and their acetylated derivatives, like the well-studied 3-O-acetyl-11-keto-β-boswellic acid (AKBA). wikipedia.org
Among this diverse family is 9,11-dehydro-beta-boswellic acid. This compound is a diene derivative, meaning it contains two double bonds within its structure, specifically between carbons 9 and 11 of the pentacyclic ring system. nih.gov It is believed to be formed from the dehydration of 11-hydroxy-β-boswellic acid. nih.govhygeiajournal.com Other related diene derivatives include 9,11-dehydro-α-boswellic acid and their respective acetylated forms. nih.gov
Historical Context of Boswellic Acids in Research
The medicinal use of frankincense dates back thousands of years in traditional systems like Ayurvedic and Unani medicine for treating a variety of inflammatory conditions. nih.govcjnmcpu.comnih.gov Scientific investigation into the components of frankincense began to gain momentum in the 20th century. The initial isolation of boswellic acids was reported in the late 19th and early 20th centuries. acs.orghygeiajournal.com
Early research focused on the isolation and structural elucidation of the major boswellic acids. Over time, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, have allowed for the identification and characterization of a growing number of boswellic acid derivatives, including the less abundant ones like this compound. nih.govhygeiajournal.com
A significant body of research has explored the biological activities of boswellic acids, particularly their anti-inflammatory properties. healthline.comnih.gov Studies have shown that certain boswellic acids can inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LO). nih.govmolnova.com This has led to investigations into their potential for addressing conditions like arthritis and inflammatory bowel disease. nih.govhealthline.com
Significance of this compound within the Boswellic Acid Family for Research Focus
While much of the research on boswellic acids has centered on major constituents like β-boswellic acid and AKBA, this compound has emerged as a compound of interest for several reasons. Its unique diene structure distinguishes it from other major boswellic acids and may contribute to its specific biological activities.
Research has indicated that this compound exhibits inhibitory activity against urease and 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. molnova.comscreenlib.com Some studies suggest that the conversion of other boswellic acids, such as 3-O-acetyl-11-hydroxy-beta-boswellic acid, to the more thermodynamically stable 9,11-dehydro form can occur during the extraction and workup process, potentially influencing the biological potency of Boswellia extracts. researchgate.net
Furthermore, in silico studies have explored the interaction of this compound with various enzymes. For instance, it has shown a high binding affinity for collagenase in virtual screening studies. mdpi.comresearchgate.net This highlights the potential for this specific compound to have distinct biological targets and mechanisms of action compared to other boswellic acids, warranting its focused investigation. The presence of 9,11-dehydro structures has also been noted to be at higher levels in processed frankincense, suggesting that traditional preparation methods may influence the chemical profile and, consequently, the biological effects of the resin. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(3R,4R,4aR,6aS,6bR,8aR,11R,12S,12aR,14bS)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a-dodecahydro-1H-picene-4-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8-9,18-19,22-24,31H,10-17H2,1-7H3,(H,32,33)/t18-,19+,22-,23-,24+,26-,27-,28-,29-,30-/m1/s1 |
InChI Key |
TWPITYZFXPKIQX-XRPAIOGXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC=C4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C |
Origin of Product |
United States |
Origin and Isolation Methodologies for Research Applications
Biosynthesis Pathways of 9,11-Dehydro-beta-boswellic acid
The formation of this compound is a complex biological process rooted in the broader pathway of pentacyclic triterpenoid (B12794562) biosynthesis within plants of the Boswellia genus. These compounds are synthesized via the isoprenoid pathway, a fundamental metabolic route responsible for the creation of a vast array of natural products.
While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, research suggests a series of key enzymatic reactions. The biosynthesis is believed to begin with the cyclization of 2,3-oxidosqualene, a linear triterpenoid precursor. This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically, for the beta-series of boswellic acids, β-amyrin synthase is the responsible enzyme that shapes the fundamental pentacyclic skeleton.
Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups at various positions on the triterpene structure.
A critical proposed step in the formation of this compound is the dehydration of an 11-hydroxy-β-boswellic acid precursor. It is hypothesized that an enzyme, likely a dehydratase, facilitates the removal of a water molecule from the C-11 hydroxyl group and an adjacent hydrogen atom, resulting in the characteristic double bond between carbons 9 and 11. Similarly, 3-O-acetyl-9,11-dehydro-beta-boswellic acid is thought to arise from the dehydration of 3-O-acetyl-11-hydroxy-beta-boswellic acid. wikipedia.orgchemfaces.com
The journey to this compound begins with simple five-carbon units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the fundamental building blocks of all terpenoids. These units are sequentially assembled to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately the C30 precursor, squalene. nih.gov
Squalene then undergoes epoxidation to form 2,3-oxidosqualene, the substrate for the cyclization reaction. The key intermediate for the β-boswellic acid series is β-amyrin. Subsequent enzymatic hydroxylations and other modifications of the β-amyrin skeleton lead to a variety of boswellic acid derivatives. The immediate precursor to this compound is believed to be an 11-hydroxy-β-boswellic acid.
Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound
| Compound | Role |
| Isopentenyl Pyrophosphate (IPP) | Basic C5 building block |
| Dimethylallyl Pyrophosphate (DMAPP) | Basic C5 building block |
| Squalene | C30 precursor to triterpenoids |
| 2,3-Oxidosqualene | Cyclization substrate |
| β-Amyrin | Pentacyclic triterpene skeleton |
| 11-hydroxy-β-boswellic acid | Proposed immediate precursor |
Advanced Isolation and Purification Techniques from Natural Sources for Research
The isolation of this compound from the resin of Boswellia species for research purposes requires a multi-step approach involving extraction and chromatographic purification to achieve the high degree of purity necessary for scientific investigation.
The initial step in obtaining boswellic acids from the raw plant resin is typically solvent extraction. Due to the lipophilic nature of these compounds, polar organic solvents are effective in their solubilization. Methanol (B129727) is a commonly employed solvent for this purpose. The powdered resin is subjected to extraction with methanol, which dissolves the boswellic acids along with other resin components. Ethanol has also been utilized in extraction processes. nih.gov The resulting crude extract contains a mixture of various boswellic acids and other phytochemicals.
To isolate this compound from the complex mixture of the crude extract, various chromatographic techniques are employed. These methods separate compounds based on their differential affinities for a stationary phase and a mobile phase.
Column chromatography is a fundamental and widely used technique for the purification of boswellic acids. researchgate.net In this method, the crude extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.
Different compounds in the extract travel through the column at different rates depending on their polarity and interaction with the silica gel, allowing for their separation. Fractions are collected as the solvent elutes from the column, and those containing the desired compound are identified and combined. For achieving research-grade purity, further refinement using techniques like preparative high-performance liquid chromatography (HPLC) is often necessary. Reversed-phase C-18 silica gel column chromatography is another specific type of column chromatography that has been successfully used in the separation of boswellic acids. researchgate.net
Chromatographic Separation Strategies for Research Grade Purity
Thin-Layer Chromatography (TLC) Applications in Isolation
Thin-Layer Chromatography (TLC) serves as a fundamental technique in the initial stages of isolation and qualitative analysis of this compound from the complex mixture of triterpenoids found in Boswellia resin. ajpaonline.comnih.gov This method is primarily used for the optimization of solvent systems before proceeding to more complex chromatographic techniques like column chromatography. ajpaonline.com
In a typical application, a concentrated extract of the Boswellia resin is spotted onto a TLC plate, which is commonly coated with silica gel 60F254 as the stationary phase. researchgate.netwalshmedicalmedia.com The separation of the various boswellic acids is then achieved by developing the plate in a chamber containing a specific mixture of solvents, which acts as the mobile phase. nih.govresearchgate.net A commonly employed mobile phase for the separation of boswellic acids, including the dehydro- (B1235302) forms, is a combination of hexane, ethyl acetate (B1210297), toluene, chloroform, and formic acid. researchgate.net Another reported solvent system for the separation of boswellic acids is a mixture of chloroform, ethyl acetate, and toluene. researchgate.net
After the development of the chromatogram, the separated compounds are visualized. Due to the presence of a conjugated diene system, this compound exhibits UV absorbance, allowing for its detection under a UV lamp, typically at a wavelength of 254 nm. nih.govresearchgate.net For quantification and further confirmation, densitometric scanning of the TLC plate can be performed. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. For instance, in one study, the Rf values for 11-keto-β-boswellic acid (KBA) and 3-acetyl-11-keto-β-boswellic acid (AKBA) were reported as 0.39 and 0.42, respectively. researchgate.net While specific Rf values for this compound are not consistently reported across all studies, its separation is achieved alongside other major boswellic acids. researchgate.net
For certain boswellic acids that lack a strong chromophore, derivatization with reagents like anisaldehyde-sulfuric acid followed by heating is necessary for visualization, with detection occurring at a different wavelength, such as 560 nm. nih.gov This highlights the versatility of TLC in accommodating the different chemical properties of the various boswellic acids present in the extract.
Table 1: TLC Parameters for Boswellic Acid Analysis
| Parameter | Description | Reference |
| Stationary Phase | Silica gel 60F254 | researchgate.netwalshmedicalmedia.com |
| Mobile Phase | Hexane-ethyl acetate-toluene-chloroform-formic acid | researchgate.net |
| Chloroform-ethyl acetate-toluene | researchgate.net | |
| Detection | UV at 254 nm | nih.govresearchgate.net |
| Anisaldehyde-sulfuric acid derivatization (for some BAs) | nih.gov |
High-Performance Liquid Chromatography (HPLC) in Research Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the preparative isolation and quantitative analysis of this compound from Boswellia extracts. researchgate.netasianpubs.org This method offers superior resolution and efficiency compared to TLC and column chromatography, enabling the separation of structurally similar boswellic acids. asianpubs.org
The most common approach for boswellic acid analysis, including this compound, is Reverse-Phase HPLC (RP-HPLC). asianpubs.orgrsc.org In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. The stationary phase is typically a C18 column, which provides excellent separation for the various triterpenoic acids. asianpubs.orgnih.gov
The mobile phase composition is critical for achieving optimal separation. A gradient elution is often employed, where the composition of the mobile phase is changed over the course of the analysis. asianpubs.org A common mobile phase consists of a mixture of an aqueous solution, often acidified with phosphoric acid or acetic acid, and an organic solvent, typically acetonitrile (B52724) or methanol. asianpubs.orgextrasynthese.com For example, one method utilizes a gradient of 0.1% v/v phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). asianpubs.org Another established method uses a mobile phase of acetonitrile, water, and glacial acetic acid (900:100:0.1). extrasynthese.com
Detection of this compound is readily achieved using a Diode Array Detector (DAD) or a UV detector. researchgate.netnih.gov Due to its specific chemical structure, this compound has a distinct UV absorption maximum at approximately 280 nm, which allows for its selective detection and quantification. researchgate.netnih.gov This is in contrast to other boswellic acids like α- and β-boswellic acid, which are detected at around 210 nm, and keto-boswellic acids, which are detected at about 250 nm. nih.gov For more precise identification and quantification, HPLC can be coupled with mass spectrometry (LC-MS/MS). nih.gov
Table 2: HPLC Conditions for this compound Analysis
| Parameter | Description | Reference |
| Stationary Phase | C18 column | asianpubs.orgnih.gov |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid in water (gradient) | asianpubs.org |
| Acetonitrile / Water / Glacial Acetic Acid (900:100:0.1) | extrasynthese.com | |
| Detection | UV at 280 nm | researchgate.netnih.gov |
| Run Time | Can be under 10 minutes with modern methods | extrasynthese.com |
Ultra-High Performance Liquid Chromatography (UHPLC) for Separation
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster separations and higher resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
For the separation of boswellic acids, including this compound, UHPLC methods have been developed to significantly reduce analysis time while maintaining or even improving separation efficiency. extrasynthese.com Modernized UHPLC methods can achieve the separation of multiple boswellic acids in under 10 minutes, a substantial improvement over the longer run times often associated with traditional HPLC methods. extrasynthese.com
The primary goal of transitioning to UHPLC for boswellic acid analysis is not only to decrease the chromatographic run time but also to enhance the separation of a wider range of analytes within a single run. extrasynthese.com This is particularly beneficial for complex extracts like those from Boswellia, which contain numerous structurally related compounds. The improved resolution of UHPLC can help to better separate co-eluting peaks that might interfere with accurate quantification in HPLC. extrasynthese.com
Similar to HPLC, UHPLC methods for boswellic acids typically employ reverse-phase columns, such as C18, and gradient elution with a mobile phase consisting of acetonitrile and acidified water. extrasynthese.com The detection methods also remain the same, with UV detection at specific wavelengths for different boswellic acids and the option of coupling to a mass spectrometer for enhanced specificity and sensitivity.
Supercritical Fluid Chromatography (SFC) for Advanced Separation
Supercritical Fluid Chromatography (SFC) is an advanced separation technique that utilizes a supercritical fluid as the main component of the mobile phase. mdpi.com This method is gaining attention for the analysis of natural products, including boswellic acids, due to its advantages of high efficiency and reduced environmental impact compared to liquid chromatography. mdpi.comnih.gov
SFC has been successfully applied to the separation and quantification of boswellic acids from Boswellia serrata extracts. nih.gov The most commonly used supercritical fluid is carbon dioxide (CO2), which is non-toxic and non-flammable. mdpi.com For the analysis of moderately polar compounds like boswellic acids, a polar organic modifier, such as methanol or acetonitrile, is typically added to the CO2 mobile phase to increase its solvating power. nih.gov
In one study, an optimized SFC method for the separation of six boswellic acids was developed using a Viridis HSS C18 SB column. nih.gov The mobile phase consisted of carbon dioxide, methanol, acetonitrile, and ammonium (B1175870) hydroxide. nih.gov This method achieved the separation of the boswellic acids in under six minutes, demonstrating the high speed of SFC. nih.gov
The detection in SFC can be performed using a UV detector, similar to HPLC. nih.gov Furthermore, SFC can be readily hyphenated with mass spectrometry (SFC-MS), which enhances the sensitivity and provides structural information for the tentative identification of other compounds present in the extract, such as derivatives of tirucallic acid. nih.gov The use of SFC offers a powerful and "green" alternative to traditional liquid chromatography for the advanced separation of this compound and other related triterpenes.
Synthetic Chemistry and Structural Modification for Research
Chemical Synthesis Approaches to 9,11-Dehydro-beta-boswellic acid
The generation of this compound is primarily achieved through the chemical modification of naturally occurring boswellic acids.
A key precursor for the synthesis of this compound is 3-O-acetyl-11-hydroxy-beta-boswellic acid. chemfaces.com The conversion process involves the degradation of this natural compound to the more thermodynamically stable 3-O-acetyl-9,11-dehydro-beta-boswellic acid. chemfaces.com This transformation highlights the inherent reactivity of the 11-hydroxy group.
A patented method outlines a process for preparing Δ9,11-β-boswellic acid which includes steps of acetylation, oxidation, treatment with a catalytic amount of acid, and subsequent deacetylation. google.com
The conversion of 3-O-acetyl-11-hydroxy-beta-boswellic acid can proceed through a metastable intermediate, particularly under moderate workup conditions in methanolic solutions. This intermediate has been identified as 3-O-acetyl-11-methoxy-beta-boswellic acid. chemfaces.com The formation of this methoxy (B1213986) derivative suggests a carbocation mechanism at the C-11 position, which can then be eliminated to form the C-9-C-11 double bond. The conditions used during the extraction and purification of Boswellia extracts can significantly impact the formation of these artifactual derivatives, which may possess different biological potencies. chemfaces.com
Derivatization Strategies of this compound and Analogues
To investigate the structure-activity relationships, researchers have employed various derivatization strategies on this compound and its parent compounds.
Acetylation and deacetylation are common modifications applied to boswellic acids. The 3-O-acetyl group is a key functional group that can be readily introduced or removed. For instance, a process for producing 3-O-acetyl-11-keto-β-boswellic acid (AKBA) involves either oxidation followed by acetylation or vice versa of a mixture of boswellic acids. google.com Acetylating agents like acetic anhydride (B1165640) in pyridine (B92270) are typically used. google.com Conversely, deacetylation can be achieved to yield the corresponding hydroxyl group. google.com These reactions are crucial for studying the role of the C-3 substituent in the biological activity of these compounds.
Beyond simple acetylation, other semisynthetic modifications have been explored to create novel analogs. These modifications often target the functional groups at C-3 and C-11, as well as the carboxylic acid at C-24. acs.org For example, an endoperoxide has been synthesized from 11-keto-beta-boswellic acid, demonstrating the potential for more complex structural alterations. nih.gov The creation of amide derivatives at the C-24 position of AKBA has also been reported. acs.org These synthetic efforts aim to produce compounds with enhanced or novel biological activities.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
SAR studies are crucial for understanding how the chemical structure of this compound and its derivatives relates to their biological effects. For instance, 3-O-acetyl-9,11-dehydro-β-boswellic acid has been identified as a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in leukotriene biosynthesis. chemfaces.com
Research has shown that the deacetylated analogue, this compound, is an incomplete inhibitor of 5-LO product formation in intact cells, suggesting the importance of the acetyl group at the C-3 position for this specific activity. chemfaces.com Furthermore, studies on various boswellic acid derivatives have highlighted the critical role of the carboxylic acid group and the 11-keto group for potent 5-lipoxygenase inhibition. nih.gov Minor structural changes can lead to a significant loss of inhibitory activity. nih.gov In another study, 3-O-acetyl-9,11-dehydro-β-boswellic acid showed the strongest inhibitory activity against Jack bean urease compared to other tested boswellic acid derivatives. chemfaces.comtargetmol.com
The following table summarizes the inhibitory activities of selected boswellic acid derivatives:
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 3-O-acetyl-9,11-dehydro-β-boswellic acid | 5-Lipoxygenase | 0.75 | chemfaces.com |
| 3-O-acetyl-9,11-dehydro-β-boswellic acid | Jack bean urease | 6.27 ± 0.03 | chemfaces.comtargetmol.com |
| Thiourea (B124793) (standard inhibitor) | Jack bean urease | 21.1 ± 0.3 | chemfaces.comtargetmol.com |
| Endoperoxide from 11-keto-beta-boswellic acid | Human Cancer Cell Lines | 0.4-4.5 | nih.gov |
Impact of Structural Moieties on Biological Activity
The biological activity of boswellic acids is intrinsically linked to their specific structural features. The pentacyclic triterpenoid (B12794562) skeleton serves as the foundation, but substitutions at key positions, particularly at C-3, C-11, and the presence of double bonds, dictate the compound's pharmacological profile.
This compound is a naturally occurring diene derivative of β-boswellic acid. nih.gov Its key structural features are the ursane-type pentacyclic framework, a carboxyl group at C-24, a hydroxyl group at C-3, and a distinctive conjugated double bond system at C-9 and C-11. nih.gov This compound is known to exhibit urease inhibitory activity and acts as an inhibitor of 5-lipoxygenase (5-LO), a crucial enzyme in the biosynthesis of pro-inflammatory leukotrienes. biocat.commolnova.comscreenlib.com
The modification of the C-3 hydroxyl group has a significant impact on activity. For instance, its acetylated counterpart, acetyl-9,11-dehydro-beta-boswellic acid , has also been a subject of study. ontosight.ai Research highlights its potential anti-inflammatory and anticancer properties. ontosight.ai This suggests that, similar to other boswellic acids, the C-3 position is a critical site for modification to modulate biological effects.
Comparing this compound with other prominent boswellic acids provides insight into the structure-activity relationship (SAR). The most studied boswellic acids are β-boswellic acid (BBA), 11-keto-β-boswellic acid (KBA), and acetyl-11-keto-β-boswellic acid (AKBA). nih.govresearchgate.net AKBA is generally considered the most potent inhibitor of 5-LO. researchgate.net The potent activity of AKBA is often attributed to the presence of both the acetyl group at C-3 and the keto group at C-11. researchgate.netboswellin.com The presence of the 9,11-diene system in this compound, as opposed to the 11-keto group in KBA or AKBA, presents a different electronic and conformational environment, which in turn influences its interaction with biological targets. While it inhibits 5-LO, the potency relative to its 11-keto cousins is a key area of ongoing research. biocat.commolnova.com
Table 1: Comparison of Key Boswellic Acid Derivatives
| Compound Name | Key Structural Features | Known Biological Activities |
|---|---|---|
| β-Boswellic Acid (BBA) | C-3 hydroxyl, C-12 double bond | Anti-inflammatory, inhibits human leukocyte elastase. researchgate.netboswellin.com |
| This compound | C-3 hydroxyl, conjugated C-9/C-11 double bonds | 5-Lipoxygenase (5-LO) inhibitor, urease inhibitor. biocat.commolnova.comscreenlib.com |
| Acetyl-9,11-dehydro-beta-boswellic acid | C-3 acetyl ester, conjugated C-9/C-11 double bonds | Anti-inflammatory, potential anticancer activity. ontosight.ai |
| 11-keto-β-boswellic acid (KBA) | C-3 hydroxyl, C-11 keto group, C-12 double bond | Anti-inflammatory. nih.gov |
| Acetyl-11-keto-β-boswellic acid (AKBA) | C-3 acetyl ester, C-11 keto group, C-12 double bond | Potent 5-LO inhibitor, anti-inflammatory, anticancer, antioxidant. researchgate.netnih.govresearchgate.net |
Computational Approaches in SAR (e.g., Docking Analysis, Pharmacophore Analysis)
Computational chemistry provides powerful tools to investigate the structure-activity relationships of complex molecules like this compound at a molecular level. These methods allow researchers to predict how a compound will interact with a biological target, guiding further synthetic and biological studies.
Docking Analysis: Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For boswellic acids, docking studies have been instrumental in elucidating their mechanism of action, particularly their anti-inflammatory effects. researchgate.netnih.gov
Studies have extensively modeled the interaction of various boswellic acids with the active site of the 5-LOX enzyme. researchgate.net These analyses show that the carboxyl group of the boswellic acid typically forms crucial interactions, often with charged residues in the enzyme's binding pocket, while the hydrophobic pentacyclic core fits into a corresponding hydrophobic cavity. For example, docking studies with AKBA have helped explain its potent, non-competitive inhibition of 5-LO. boswellin.com
While specific and detailed docking studies focusing exclusively on this compound are not as prevalent in the literature as those for AKBA, the general principles apply. Computational models can be used to compare the binding mode of this compound with that of AKBA or BBA within the 5-LOX active site. Such an analysis would reveal how the planarity and electronic properties of the 9,11-diene system influence the compound's orientation and binding energy compared to the 11-keto or simple C-12 ene structures, thereby helping to explain any observed differences in inhibitory potency. Broader docking studies have also explored the potential of boswellic acids to interact with other targets relevant to cancer and viral diseases. nih.govresearchgate.net
Pharmacophore Analysis: Pharmacophore modeling is another key computational strategy that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A pharmacophore model can be generated from a set of active molecules and then used as a 3D query to screen large databases for new compounds with the potential for similar activity.
For the boswellic acid class, a general pharmacophore model for 5-LOX inhibition would likely include features corresponding to the C-24 carboxyl group (as a hydrogen bond acceptor or negatively ionizable feature) and the large hydrophobic pentacyclic scaffold. Specific models might also include features for the C-3 acetyl group and the C-11 keto group, which are known to enhance activity. To date, specific pharmacophore models developed exclusively for this compound and its derivatives are not widely reported in scientific literature. However, the development of such models represents a logical step in the rational design of new analogs with improved potency and selectivity.
Molecular and Cellular Mechanisms of Action in Vitro and Preclinical Models
Modulation of Inflammatory Pathways and Mediators
9,11-Dehydro-beta-boswellic acid, a pentacyclic triterpene derived from the resin of Boswellia species, exerts its biological effects through the modulation of multiple inflammatory pathways and mediators. Research in in vitro and preclinical models has begun to elucidate the specific molecular targets and cellular responses influenced by this compound, highlighting its role as a modulator of inflammation.
A primary and well-documented mechanism of action for boswellic acids is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.govmolnova.com this compound has been identified as an inhibitor of 5-LOX product formation in intact cells. nih.gov However, studies have characterized it as an incomplete inhibitor, distinguishing its activity profile from other derivatives within the boswellic acid family. nih.gov
In contrast, the acetylated form, 3-O-acetyl-9,11-dehydro-beta-boswellic acid, demonstrates a much more potent and complete abolishment of 5-LOX activity, with a reported IC₅₀ value of 0.75 µM. nih.gov This highlights that subtle structural modifications can significantly influence the inhibitory potency against the 5-LOX enzyme.
The inhibitory action of boswellic acids on 5-LOX is intrinsically linked to their unique pentacyclic triterpene structure. Research indicates that this five-ring structure is a selective requirement for interacting with the enzyme, as other lipophilic compounds with different ring systems, such as cholesterol or cortisone, fail to inhibit 5-LOX activity. nih.gov
The mechanism of inhibition is not based on simple competition with the enzyme's substrate, arachidonic acid. Instead, evidence points towards an allosteric mode of inhibition. For instance, studies on the related compound acetyl-11-keto-beta-boswellic acid (AKBA) show that it binds to a site on the 5-LOX enzyme that is distinct from the arachidonate (B1239269) substrate-binding site. nih.govnih.gov This allosteric binding, which for AKBA occurs between the membrane-binding and catalytic domains, induces a conformational change in the enzyme that leads to reduced activity. nih.gov The specific double bond at the 9,11-position in this compound is a key feature that differentiates its interaction with 5-LOX compared to other boswellic acids that may possess a keto-group or hydroxyl-group at the 11-position. nih.gov
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of gene expression involved in inflammation, immunity, and cell survival. While direct studies focusing exclusively on this compound are limited, extensive research on the broader class of boswellic acids demonstrates significant modulation of this pathway. nih.govnih.gov Related compounds, such as β-boswellic acid (BBA) and acetyl-11-keto-β-boswellic acid (AKBA), have been shown to inhibit NF-κB signaling. nih.govnih.gov This inhibition is a key component of their anti-inflammatory effects. For example, AKBA has been shown to downregulate the expression of phosphorylated NF-κB in cellular and animal models of inflammation. nih.gov The mechanism involves preventing the activation and nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of numerous pro-inflammatory genes. nih.gov
Consistent with the inhibition of the NF-κB pathway, boswellic acids have been shown to reduce the expression and secretion of key pro-inflammatory cytokines. nih.govnih.gov These small proteins, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), are crucial for initiating and sustaining an inflammatory response. thermofisher.com
Studies on related boswellic acids provide strong evidence for this mechanism. For instance, in a rat model of spinal cord injury, treatment with AKBA significantly downregulated the expression of TNF-α and IL-1β. nih.gov Similarly, in in vitro models using human osteoarthritis chondrocytes, β-boswellic acid was found to inhibit the signaling pathways that lead to the production of IL-6. nih.gov This suppression of cytokine production is a direct consequence of upstream effects on pathways like NF-κB. nih.gov
Below is a summary of the observed effects of various boswellic acids on key pro-inflammatory cytokines based on preclinical research.
| Boswellic Acid Derivative | Cytokine Affected | Observed Effect | Model System |
| Acetyl-11-keto-β-boswellic acid (AKBA) | TNF-α | Downregulation | Rat Spinal Cord Injury Model |
| Acetyl-11-keto-β-boswellic acid (AKBA) | IL-1β | Downregulation | Rat Spinal Cord Injury Model |
| β-Boswellic acid (BBA) | IL-6 | Inhibition | Human Osteoarthritis Chondrocytes |
| Acetyl-11-keto-β-boswellic acid (AKBA) | IL-1β, IL-6 | Inhibition (Limits pro-inflammatory response) | Macrophage Polarization Model |
Reactive Oxygen Species (ROS) are highly reactive chemical molecules that, when overproduced, lead to oxidative stress and cellular damage, a common feature in inflammatory conditions. nih.gov Research on compounds structurally related to this compound indicates an ability to mitigate ROS generation. Studies involving β-boswellic acid have demonstrated that it can downregulate the synthesis of ROS. nih.gov This effect is linked to its ability to inhibit inflammatory signaling pathways, such as the Toll-like Receptor 4 (TLR4) pathway, which can trigger ROS production. nih.gov By reducing the upstream inflammatory signals, β-boswellic acid indirectly limits the generation of these damaging reactive species. nih.govnih.gov
In addition to targeting the leukotriene pathway, boswellic acids also interfere with the production of prostaglandins, another major class of inflammatory mediators. Specifically, they have been identified as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.govnih.gov This enzyme is responsible for the final step in the synthesis of prostaglandin E2 (PGE2), a key mediator of fever, pain, and inflammation.
Studies have shown that various boswellic acids can reversibly suppress the conversion of PGH2 to PGE2 by inhibiting mPGES-1, with IC₅₀ values reported to be in the range of 3–10 µM. nih.gov This inhibition is selective, as the formation of other cyclooxygenase (COX)-derived metabolites is not affected. nih.gov The suppression of PGE2 formation via the inhibition of mPGES-1 represents another significant biochemical basis for the anti-inflammatory properties attributed to the boswellic acid class of compounds. nih.govnih.gov
Modulation of Human Leukocyte Elastase (HLE)
Human Leukocyte Elastase (HLE) is a serine protease stored in the azurophilic granules of polymorphonuclear leukocytes and is involved in the inflammatory response. Research into the broader class of boswellic acids has indicated an inhibitory effect on HLE. For instance, studies have shown that various boswellic acids can interact with and inhibit the activity of HLE. boswellin.com Specifically, acetyl-11-keto-β-boswellic acid (AKBA) has been identified as an inhibitor of HLE with an IC50 value of approximately 15 µM. nih.gov Other related pentacyclic triterpenes, such as β-boswellic acid and ursolic acid, have also demonstrated significant HLE inhibition. boswellin.comnih.gov This dual inhibition of both 5-lipoxygenase and HLE is considered a unique characteristic of the boswellic acid series. boswellin.comnih.gov
However, specific studies detailing the direct modulatory effect and inhibitory concentrations of 9,11-Dehydro-β-boswellic acid on Human Leukocyte Elastase are not extensively available in the current body of scientific literature.
Complement System Inhibition
The complement system is a crucial component of the innate immune response, and its dysregulation is implicated in various inflammatory conditions. While the anti-inflammatory properties of Boswellia extracts are well-documented, and the complement system has been suggested as a potential target for boswellic acids, specific data on the inhibitory action of 9,11-Dehydro-β-boswellic acid on this system is lacking in published research. thieme-connect.com Therefore, a definitive mechanism regarding its interaction with the complement cascade cannot be detailed at this time.
Mechanisms in Cancer Cell Biology (In Vitro and Preclinical Models)
The potential of boswellic acid derivatives in oncology has been a subject of scientific inquiry, with research focusing on their ability to influence cancer cell proliferation and survival.
Induction of Apoptosis and Cell Death Pathways
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its evasion is a hallmark of cancer. Various boswellic acids have been shown to induce apoptosis in different cancer cell lines. For example, acetyl-11-keto-β-boswellic acid (AKBA) has been observed to trigger apoptosis in colon, breast, and gastric cancer cells. nih.govarchivesofmedicalscience.comnih.gov
Despite the general anticancer potential attributed to boswellic acids, specific research focusing on the induction of apoptosis and the elucidation of the corresponding cell death pathways by 9,11-Dehydro-β-boswellic acid is limited.
Caspase Activation (e.g., Caspase-3, -8, -9)
The execution of apoptosis is largely mediated by a family of cysteine proteases known as caspases. Initiator caspases like caspase-8 and caspase-9 activate executioner caspases such as caspase-3, leading to the cleavage of cellular substrates and cell death. Studies on Boswellia extracts and other boswellic acid derivatives have demonstrated the activation of these key caspases. For instance, methanolic extracts of Boswellia carterii have been shown to increase the expression of cleaved caspase-3, -7, and -9 in leukemia cells. frontiersin.org Similarly, AKBA-induced apoptosis in colon cancer cells was found to be dependent on the activation of caspase-3 and caspase-8. nih.gov
There is currently a lack of specific scientific data demonstrating the direct activation of caspase-3, -8, or -9 by 9,11-Dehydro-β-boswellic acid .
Modulation of Bcl-2/Bax Expression
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, with a higher ratio promoting cell death. nih.govnih.gov In gastric cancer cells, treatment with AKBA has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov
However, specific studies investigating the modulatory effects of 9,11-Dehydro-β-boswellic acid on the expression levels of Bcl-2 and Bax, and the resulting impact on the Bax/Bcl-2 ratio, have not been reported in the available literature.
Death Receptor Pathway Modulation (e.g., DR4, DR5)
The extrinsic apoptotic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Death Receptor 4 (DR4 or TRAIL-R1) and Death Receptor 5 (DR5 or TRAIL-R2). nih.govwikipedia.org Activation of these receptors leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspases, primarily caspase-8. Research on AKBA has indicated its ability to induce apoptosis in certain cancer cells through the upregulation of DR5. nih.gov
Currently, there is no specific evidence from published studies to suggest that 9,11-Dehydro-β-boswellic acid directly modulates the DR4 or DR5 death receptor pathways to induce apoptosis in cancer cells.
Cell Cycle Arrest Mechanisms
Boswellic acids are recognized for their ability to halt the progression of the cell cycle, a critical mechanism in controlling cancer cell proliferation. Research into various boswellic acid fractions demonstrates they can induce cell cycle arrest, often in a p53-dependent or independent manner. ajol.info
Studies specifically on the derivative Acetyl-11-keto-β-boswellic acid (AKBA) have shown it can arrest cancer cells at different phases of the cell cycle. In several colon cancer cell lines, AKBA treatment resulted in an arrest at the G1 phase. nih.gov This G1 phase arrest is associated with a decrease in the levels of cyclin D1, cyclin E, cyclin-dependent kinase (CDK) 2, and CDK4, along with an increase in the expression of the CDK inhibitor p21. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cells, AKBA was found to induce cell cycle arrest at the G0/G1 phase, an effect linked to the downregulation of cyclin A2 and cyclin E1. semanticscholar.orgnih.gov
Conversely, in glioblastoma cells, AKBA has been observed to arrest the cell cycle at the G2/M phase. nih.govresearchgate.net This effect is mediated by regulating the p21/FOXM1/cyclin B1 and GADD45A/CDK1/cyclin B1 signaling pathways. nih.gov AKBA treatment in these cells suppressed the expression of key G2/M transition proteins including p-CDK1 and cyclinB1, while increasing the expression of the cell cycle inhibitors p21 and GADD45A. nih.govresearchgate.net
Table 1: Effect of Acetyl-11-keto-β-boswellic acid (AKBA) on Cell Cycle Regulation in Different Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Key Molecular Targets |
|---|---|---|---|
| HCT-116, HT-29 | Colon Cancer | G1 phase arrest | ↓ Cyclin D1, ↓ Cyclin E, ↓ CDK2, ↓ CDK4, ↑ p21 |
| A549 | Non-Small Cell Lung Cancer | G0/G1 phase arrest | ↓ Cyclin A2, ↓ Cyclin E1, ↓ p-cdc2, ↑ p21, ↑ p27 |
Inhibition of Cell Proliferation
A primary outcome of cell cycle arrest is the inhibition of cellular proliferation. Boswellic acid derivatives have demonstrated significant antiproliferative properties across a range of cancer cell models. ontosight.ai The compound Acetyl-11-keto-β-boswellic acid (AKBA) has been a particular focus of such investigations.
In colon cancer cells, AKBA was shown to inhibit cellular growth in a dose-dependent manner, with significant reductions in cell viability observed at concentrations as low as 5 μM. nih.gov Research in non-small cell lung cancer (NSCLC) cell lines, including A549, H460, and H1299, also confirmed that AKBA reduces cell viability and suppresses clone formation. semanticscholar.orgnih.gov Furthermore, AKBA has been shown to inhibit the proliferation of glioblastoma cells by decreasing DNA synthesis and reducing their ability to form colonies in soft agar. nih.govresearchgate.net Its antiproliferative effects have also been noted in gastric cancer, prostate cancer, and pancreatic cancer cells. nih.govnih.govscilit.com
The mechanism behind this inhibition is tied to the induction of apoptosis and the suppression of key signaling pathways that drive cell growth. nih.govsemanticscholar.org For instance, in pancreatic cancer cells, AKBA's antiproliferative action is linked to its ability to downregulate the CXCR4 chemokine receptor, which is crucial for metastasis and invasion. nih.gov
Table 2: Antiproliferative Activity of Acetyl-11-keto-β-boswellic acid (AKBA) in Various Cancer Models
| Cancer Type | Cell Lines | Observed Effects |
|---|---|---|
| Colon Cancer | HCT-116, HT-29 | Inhibition of cell growth |
| Non-Small Cell Lung Cancer | A549, H460, H1299 | Reduced cell viability, suppressed colony formation |
| Glioblastoma | U251, U87-MG | Decreased DNA synthesis, inhibited colony formation |
| Prostate Cancer | PC3/Doc | Reduced mammosphere formation |
| Pancreatic Cancer | Panc-28 | Downregulation of CXCR4, inhibition of invasion |
Modulation of Signal Transduction Pathways
The anticancer effects of boswellic acids are underpinned by their ability to modulate multiple intracellular signal transduction pathways that are often dysregulated in cancer.
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cancer cell proliferation, survival, and chemoresistance. Research has shown that Acetyl-11-keto-β-boswellic acid (AKBA) can effectively block this pathway. In models of docetaxel-resistant prostate cancer, AKBA was found to inhibit the phosphorylation of both STAT3 (at Tyr705) and its upstream activator, Jak2. nih.gov This blockade of STAT3 signaling contributed to the suppression of chemoresistant, cancer stem cell-like properties in the prostate cancer cells. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) cascades—comprising the ERK, p38, and JNK pathways—are central to the regulation of cell growth, differentiation, and stress responses. Studies on AKBA have revealed its ability to modulate these pathways. In glioblastoma cells, the antitumor effects of AKBA have been associated with the inhibition of the ERK signaling pathway. nih.govresearchgate.net In a different context, AKBA was found to confer protection in a model of colitis by repressing the activation of the JNK–p38 MAPK and NF-κB signaling pathways, highlighting its anti-inflammatory mechanism. researchgate.net
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major survival pathway that is frequently hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis. Its abrogation is a key mechanism for several anticancer agents. Multiple studies have confirmed that Acetyl-11-keto-β-boswellic acid (AKBA) is a potent inhibitor of this pathway. In NSCLC cells, AKBA was shown to inhibit the expression levels of PI3K/Akt signaling proteins, which was linked to its ability to induce G0/G1 cell cycle arrest. semanticscholar.orgnih.gov In docetaxel-resistant prostate cancer, AKBA treatment led to a marked decrease in the phosphorylation of Akt (at Ser473). nih.gov Furthermore, in gastric cancer cells, AKBA was found to inhibit proliferation by down-regulating cyclooxygenase-2 (COX-2) expression through the PTEN/Akt signaling pathway. nih.gov
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of several cancers. nih.govnih.gov While the outline suggests inhibition, available research on Acetyl-11-keto-β-boswellic acid (AKBA) in the context of bone metabolism shows a different interaction. In a model of titanium particle-induced osteolysis, AKBA was found to activate the GSK-3β/β-catenin signaling pathway in osteoblasts. nih.gov This activation promoted osteogenesis and attenuated osteogenic inhibition, suggesting a tissue-specific and context-dependent modulation of this pathway by boswellic acid derivatives. nih.gov Further research is required to clarify the effect of this compound on the Wnt/β-catenin pathway in cancer models.
AMPK Pathway Activation
The 5'-adenosine monophosphate-activated protein kinase (AMPK) is a crucial cellular energy sensor that regulates metabolism, making it a therapeutic target for metabolic diseases. nih.govnih.gov AMPK activation can occur through direct or indirect mechanisms. Indirect activators often work by increasing the cellular AMP:ATP ratio, which can be achieved by inhibiting mitochondrial ATP synthesis. mdpi.com Direct activators, on the other hand, bind to the AMPK complex, causing a conformational change that facilitates its activation. nih.gov
Some boswellic acid derivatives have been shown to activate AMPK. For instance, 11-keto-β-boswellic acid (AKBA) has demonstrated a protective effect against diabetic cardiomyopathy in rat models, a benefit that is largely attributed to its activation of AMPK. nih.gov This activation helps control insulin (B600854) release, cardiac metabolism, and antioxidant and anti-inflammatory responses. nih.gov The protective effects of AKBA were abolished when co-administered with an AMPK inhibitor, confirming the central role of this pathway. nih.gov
The activation of AMPK is linked to several downstream effects, including the stimulation of glucose uptake and fatty acid oxidation, and the suppression of lipogenesis. nih.gov It also plays a role in regulating mitochondrial homeostasis and autophagy. mdpi.com The activation of AMPK can lead to the subsequent activation of other important molecules like SIRT-1, which is involved in mitochondrial biogenesis and function. mdpi.com
| Key Findings on AMPK Pathway Activation |
| Compound |
| 11-keto-β-boswellic acid (AKBA) |
Inhibition of Protein Synthesis and Ribosomal Interactions
Protein synthesis is a fundamental cellular process, and its inhibition can have profound effects, particularly in rapidly proliferating cells like cancer cells. The ribosome, the cellular machinery responsible for protein synthesis, has emerged as a novel target for chemotherapeutic agents. nih.gov
β-boswellic acid (β-BA) has been shown to inhibit protein synthesis by directly targeting the ribosomal machinery. nih.gov Using a mass spectrometry-based chemoproteomic approach, researchers have identified that β-BA interacts with several proteins, including ribosomal proteins. nih.gov This interaction is considered a key aspect of its biological activity. nih.gov The study highlights the potential of targeting ribosomes as a therapeutic strategy and identifies β-BA as a compound capable of modulating this essential cellular process. nih.gov
Anti-angiogenesis Mechanisms (e.g., VEGFR2 signaling)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly the interaction between VEGF-A and its receptor VEGFR2, is a primary driver of angiogenesis. nih.gov Activation of VEGFR2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. nih.gov
Acetyl-11-keto-beta-boswellic acid (AKBA) has been found to suppress prostate tumor growth by inhibiting angiogenesis mediated by VEGFR2. nih.gov This suggests that AKBA interferes with the signaling cascade initiated by VEGF-A binding to VEGFR2, thereby preventing the formation of new blood vessels that tumors need to grow. nih.govnih.gov
Immunomodulatory Mechanisms (In Vitro and Preclinical)
Effects on Lymphocyte and Macrophage Activity
Boswellic acids exhibit significant immunomodulatory properties by influencing the activity of key immune cells such as lymphocytes and macrophages. nih.govnih.gov Acetyl-alpha-boswellic acid (AαBA) and acetyl-11-keto-beta-boswellic acid (AKBA) have been shown to down-regulate the expression of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human peripheral monocytes. nih.gov This anti-inflammatory effect is achieved through the inhibition of the NF-κB signaling pathway. nih.gov Specifically, these compounds were found to directly interact with and inhibit IκB kinases (IKKs), which are crucial for the activation of NF-κB. nih.gov
Furthermore, AKBA has been demonstrated to modulate macrophage polarization. nih.gov In a model of spinal cord injury, AKBA promoted the conversion of pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages. nih.gov This shift is beneficial for tissue repair as M2 macrophages secrete anti-inflammatory cytokines like IL-10. nih.gov The mechanism behind this polarization involves the Nrf2/HO-1 signaling pathway. nih.gov
Modulation of T-Cell Proliferation
T-cells are central players in the adaptive immune response, and their proliferation is a hallmark of immune activation. Uncontrolled T-cell proliferation can contribute to autoimmune and inflammatory diseases. Several boswellic acids have been shown to modulate T-cell activity. nih.gov
Specifically, β-boswellic acid (β-BA), 11-keto-β-boswellic acid (KBA), and acetyl-11-keto-β-boswellic acid (AKBA) have been found to significantly reduce T-cell proliferation in human peripheral blood mononuclear cells (PBMCs) without causing cytotoxicity at certain concentrations. nih.gov For instance, β-BA and KBA reduced T-cell proliferation at a concentration of 0.05 µM. nih.gov AKBA was effective at an even lower concentration of 0.025 µM. nih.gov
In addition to inhibiting proliferation, these compounds also affect T-cell activation markers. AKBA was found to significantly reduce the expression of CD25, a key activation marker, on both CD4+ and CD8+ T-cells at a concentration of 0.025 µM. nih.gov Similarly, β-BA reduced CD25 expression on these T-cell subsets at 0.05 µM. nih.gov These findings suggest that boswellic acids have the potential to control T-cell-mediated immune responses. nih.gov
Other Enzymatic Inhibitory Activities (e.g., Urease)
Beyond its well-documented effects on inflammatory pathways, 9,11-Dehydro-β-boswellic acid has demonstrated inhibitory activity against other specific enzymes, such as urease. Current time information in Rome, IT.molnova.com Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a therapeutic strategy for managing infections caused by urease-producing bacteria, such as Helicobacter pylori.
While direct quantitative data for the urease inhibitory activity of 9,11-Dehydro-β-boswellic acid is not extensively detailed in the available literature, studies on its derivatives provide significant insights. A notable study investigating the urease inhibitory activities of several boswellic acid derivatives isolated from Boswellia carterii found that the acetylated form of 9,11-Dehydro-β-boswellic acid, 3-O-acetyl-9,11-dehydro-β-boswellic acid, exhibited potent inhibition of Jack bean urease. nih.gov
The study reported a half-maximal inhibitory concentration (IC50) value of 6.27 ± 0.03 μM for 3-O-acetyl-9,11-dehydro-β-boswellic acid, which was significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 21.1 ± 0.3 μM). nih.gov This suggests that the dehydro-substitution in the boswellic acid scaffold contributes to a stronger inhibitory effect on urease compared to other substitutions like hydroxyl or keto groups. nih.gov The researchers proposed that the inhibitory potency is likely due to the formation of hydrogen bonds and hydrophobic interactions within the active site of the urease enzyme. nih.gov
| Compound | Enzyme Source | IC50 (μM) | Standard Inhibitor (IC50) |
|---|---|---|---|
| 3-O-acetyl-9,11-dehydro-β-boswellic acid | Jack bean urease | 6.27 ± 0.03 | Thiourea (21.1 ± 0.3 μM) |
Interaction with Specific Protein Targets identified via Computational Methods (e.g., Reverse Docking)
Computational methods, such as molecular docking, have become instrumental in identifying and characterizing the interactions between small molecules and their protein targets. While specific reverse docking studies exclusively for 9,11-Dehydro-β-boswellic acid are not prominently featured in the scientific literature, broader computational analyses of boswellic acids have shed light on their potential protein-binding partners.
These in silico studies provide valuable predictions about the molecular basis of the observed biological activities of boswellic acids. For instance, bioinformatic analyses have been employed to investigate the binding of various boswellic acids to functional proteins of viruses. One such study explored the interaction of several boswellic acids, including β-boswellic acid and its derivatives, with key proteins of the SARS-CoV-2 virus. nih.gov The findings from these docking simulations suggested that boswellic acids could bind to viral proteins, indicating a potential mechanism for their antiviral effects. nih.govnih.gov
Furthermore, molecular docking studies have been utilized to explore the interactions of boswellic acids and their derivatives with enzymes central to inflammation and cancer. researchgate.net These computational models help to visualize the binding modes and identify the key amino acid residues involved in the interaction between the ligand and its protein target. Such studies have investigated targets like 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory processes. researchgate.net The insights gained from these computational approaches are crucial for understanding the structure-activity relationships of boswellic acids and for guiding the design of more potent and selective inhibitors.
It is important to note that while these computational studies provide strong evidence for the interaction of the boswellic acid scaffold with various protein targets, further experimental validation is necessary to confirm these predicted interactions and their biological significance for 9,11-Dehydro-β-boswellic acid specifically.
Preclinical Pharmacokinetics and Metabolism Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models
Detailed ADME studies specifically for 9,11-dehydro-beta-boswellic acid are not extensively available in publicly accessible scientific literature. However, the pharmacokinetic profile of boswellic acids as a class has been investigated in various preclinical models, offering insights that are likely applicable to this compound.
Boswellic acids are characterized by their lipophilic nature, which leads to high retention potential in the body but also restricts their absorption from the gastrointestinal tract. rjptonline.org This poor absorption is a common feature among boswellic acids. For instance, studies on 11-keto-beta-boswellic acid (KBA) have shown low plasma concentrations after oral administration in rodents. researchgate.net The bioavailability of boswellic acids can be significantly influenced by food intake; administration with a high-fat meal has been shown to enhance plasma concentrations. rjptonline.org
To overcome the poor bioavailability, various formulation strategies have been explored for the general class of boswellic acids, such as lecithin-based delivery systems and complexation with phosphatidylcholine, which have demonstrated improved absorption in preclinical studies. rjptonline.org
The elimination half-life of KBA, a related compound, is approximately six hours in rats, suggesting that frequent administration would be necessary to maintain therapeutic plasma levels. rjptonline.orgresearchgate.net Following oral administration of a Boswellia extract to rats, six major boswellic acids, including α-boswellic acid, β-boswellic acid, their acetylated forms, KBA, and 3-O-acetyl-11-keto-β-boswellic acid (AKBA), have been detected in various tissues. rjptonline.org
Interactive Table: General Pharmacokinetic Parameters of a Representative Boswellic Acid (11-Keto-β-Boswellic Acid) in Rats
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 2.72 x 10⁻³ ± 0.18 µmoles/ml | researchgate.net |
| Time to Peak Plasma Concentration (Tmax) | 4.5 ± 0.55 hours | researchgate.net |
| Elimination Half-life (t₁/₂) | 5.97 ± 0.95 hours | researchgate.net |
| Apparent Volume of Distribution (Vd) | 142.87 ± 22.78 L | researchgate.net |
| Plasma Clearance (CL) | 296.10 ± 24.09 ml/min | researchgate.net |
| Area Under the Curve (AUC₀₋∞) | 27.33 x 10⁻³ ± 1.99 µmoles/ml·h | researchgate.net |
Metabolic Pathways and Metabolite Identification in Vitro/In Vivo
The metabolism of boswellic acids is a critical determinant of their bioavailability and efficacy. In general, these compounds undergo significant metabolic processes that can limit their therapeutic effects. rjptonline.org
In vitro studies using rat and human liver microsomes have revealed that non-acetylated boswellic acids are more susceptible to metabolism compared to their acetylated counterparts. rjptonline.org The primary metabolic pathway for compounds like KBA is phase I metabolism, specifically oxidation leading to hydroxylated metabolites. researchgate.net
While specific metabolites of this compound have not been detailed in the available literature, research has shown that 3-O-acetyl-9,11-dehydro-beta-boswellic acid can be formed as a more thermodynamically stable product from the degradation of 3-O-acetyl-11-hydroxy-beta-boswellic acid. researchgate.netresearchgate.net This indicates that the 9,11-dehydro structure is a relevant chemical feature in the context of boswellic acid chemistry and potential metabolism.
Interactive Table: Identified Metabolites of Major Boswellic Acids in Preclinical Models
| Parent Compound | Metabolite(s) | Metabolic Reaction | Model | Reference |
| 11-keto-beta-boswellic acid (KBA) | Hydroxylated KBA derivatives | Oxidation (Phase I) | Rat liver microsomes, hepatocytes | researchgate.net |
| 3-O-acetyl-11-hydroxy-beta-boswellic acid | 3-O-acetyl-9,11-dehydro-beta-boswellic acid | Degradation/Dehydration | Chemical workup | researchgate.netresearchgate.net |
Role of Acetyl Moiety in Metabolic Stability
The presence of an acetyl group at the C-3 position plays a crucial role in the metabolic stability of boswellic acids. rjptonline.org Studies comparing acetylated and non-acetylated boswellic acids have consistently shown that the acetylated forms are more resistant to metabolism. rjptonline.org
For example, 3-O-acetyl-11-keto-beta-boswellic acid (AKBA) is significantly more metabolically stable than 11-keto-beta-boswellic acid (KBA). researchgate.net In studies with rat and human liver microsomes, KBA undergoes extensive phase I metabolism, whereas AKBA remains largely unmetabolized. researchgate.net This increased stability of the acetylated form leads to higher bioavailability.
This principle strongly suggests that acetyl-9,11-dehydro-beta-boswellic acid would be more metabolically stable than this compound. The acetyl group likely protects the molecule from enzymatic degradation, particularly phase I oxidation, thereby prolonging its half-life and increasing its systemic exposure.
Advanced Analytical Method Development for Research Quantitation
Chromatographic Techniques for Quantitative Analysis
Chromatography is the cornerstone for the separation and analysis of boswellic acids from the complex mixtures found in Boswellia resin extracts. tandfonline.comnih.gov The choice of technique depends on the specific analytical challenge, including the complexity of the sample, the required sensitivity, and the desired speed of analysis. tandfonline.com
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of boswellic acids. tandfonline.com When coupled with Ultraviolet (UV) or Diode-Array Detection (DAD), it provides a reliable method for quantification. mdpi.com
The separation is typically achieved on reverse-phase columns, most commonly C18 columns. mdpi.comasianpubs.org The mobile phase often consists of a gradient mixture of an acidified aqueous solution (using phosphoric acid, acetic acid, or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comasianpubs.orgresearchgate.net The acidic mobile phase is crucial for improving the peak shape and symmetry of these acidic compounds. researchgate.net
Detection wavelengths are selected based on the chromophores present in the molecules. nih.gov While many boswellic acids are monitored around 210 nm, and those with a keto group (like KBA and AKBA) at approximately 250 nm, 9,11-dehydro-α- and -β-boswellic acids are specifically detected at a wavelength of 280 nm due to their conjugated diene system. researchgate.netnih.gov The use of a DAD allows for simultaneous monitoring at multiple wavelengths, which is essential for the comprehensive analysis of various boswellic acids in a single run. nih.gov
Several HPLC methods have been developed and validated for the quantification of boswellic acids in different Boswellia species and commercial formulations. mdpi.comscispace.com These methods vary in column dimensions, mobile phase composition, and gradient programs to optimize the separation and reduce analysis time. mdpi.comextrasynthese.com
Interactive Data Table: HPLC Methods for Boswellic Acid Analysis
| Parameter | Method 1 asianpubs.org | Method 2 mdpi.com | Method 3 sigmaaldrich.com | Method 4 nih.gov |
|---|---|---|---|---|
| Column | Alltima C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 3 mm, 3 µm) | Ascentis Express Phenyl-Hexyl (10 x 3.0 cm, 2.7 µm) | Luna C18 (150 x 3.0 mm, 3 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in water; B: Acetonitrile | A: 0.1% Formic acid in water; B: 0.1% Formic acid in ACN | A: 0.1% Phosphoric acid; B: Acetonitrile | A: 0.1% Formic acid in water; B: Acetonitrile |
| Flow Rate | 1 mL/min | 0.2 mL/min | Not Specified | Not Specified |
| Detection | DAD at 210 nm & 248 nm | UV/DAD at 205 nm & 250 nm | Not Specified | DAD at 210, 250, & 280 nm |
| Run Time | ~35 min | 31 min | < 10 min | Not Specified |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for operation at higher pressures. tandfonline.comrjptonline.org This results in significantly shorter analysis times, higher separation efficiency, and improved resolution compared to conventional HPLC. tandfonline.comphenomenex.com For the analysis of boswellic acids, UHPLC methods can reduce run times to under 10 minutes while achieving baseline separation of the major compounds. extrasynthese.comrjptonline.org The principles of separation and detection are similar to HPLC, often using C18 columns and UV detection. rjptonline.org The increased speed and efficiency make UHPLC particularly suitable for high-throughput screening and quality control of Boswellia extracts. phenomenex.com
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative for the analysis of boswellic acids. nih.govresearchgate.net This technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov SFC offers the advantage of very fast separations. nih.govresearchgate.net A validated method using a Viridis HSS C18 SB column with a mobile phase of carbon dioxide, methanol, acetonitrile, and ammonium (B1175870) hydroxide was able to separate six major boswellic acids in under six minutes. nih.govresearchgate.net The detection is typically performed using UV, and the technique can be readily hyphenated to mass spectrometry (SFC-MS) to enhance sensitivity and provide structural information. nih.govresearchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC) is less frequently used for the analysis of boswellic acids compared to liquid chromatography methods. tandfonline.com This is primarily because boswellic acids are non-volatile and require a derivatization step to increase their volatility and thermal stability before they can be analyzed by GC. tandfonline.com Despite this added complexity in sample preparation, GC coupled with Mass Spectrometry (GC-MS) can provide excellent separation and identification of various compounds in frankincense, including terpenoids and their degradation products. tandfonline.comrjptonline.org The analysis is typically performed on fused silica (B1680970) capillary columns. rjptonline.org
Interactive Data Table: GC-MS Parameters for Boswellia Analysis
| Parameter | Method 1 rjptonline.org | Method 2 pharmainfo.in |
|---|---|---|
| Instrument | Thermo GC Trace 1300 with 8000 Evo triple Quad MS | GC-2010 with GC-MS-QP 2010 plus MS |
| Column | TG-5 fused silica capillary (30m x 0.25mm, 0.25µm film) | Capillary column (50m x 0.32mm, 0.5µm film) |
| Carrier Gas | Helium at 1.0 mL/min | Not Specified |
| Injector Temp. | 250°C | Not Specified |
| Oven Program | 35°C (5min) to 170°C at 5°C/min, to 280°C (5min) at 5°C/min | 80°C (2 hrs) to 250°C at 3°C/min, to 290°C (15min) at 10°C/min |
| MS Mode | Electron Impact (EI+), 70eV | Not Specified |
| Mass Range | 30-500 amu | Not Specified |
Capillary Electrochromatography (CEC)
Capillary Electrochromatography (CEC) is another separation technique that has been applied to the analysis of boswellic acids. tandfonline.com It combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. tandfonline.com While mentioned as a viable technique for determining boswellic acids in various matrices, detailed methodologies specifically for 9,11-Dehydro-beta-boswellic acid are not extensively documented in the reviewed literature. tandfonline.com
Mass Spectrometry (MS) Applications in Research
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of boswellic acids. nih.gov It is most often used in conjunction with a chromatographic separation technique, such as LC-MS, GC-MS, or SFC-MS. tandfonline.comnih.govnih.gov The lower limits of detection (LOD) and quantification (LOQ) of MS detection make it particularly suitable for analyzing biological samples where concentrations are low, such as in pharmacokinetic studies. tandfonline.com
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a cornerstone for the precise identification and quantification of boswellic acids, including the 9,11-dehydro derivatives. nih.gov Due to the presence of a carboxylic acid group, boswellic acids are readily ionized in negative ESI mode, forming deprotonated molecules [M-H]⁻, which allows for highly sensitive detection. nih.gov
For analysis, tandem mass spectrometry is often performed using an ion trap LC-MS system. The ESI source operates in negative mode with specific parameters to optimize ion generation. nih.gov High-purity nitrogen serves as the nebulizing and drying gas, while helium is used as the collision gas for fragmentation. nih.gov The typical fragmentation pattern for boswellic acids involves the loss of a water molecule (-18 Da), the loss of carbon dioxide (-44 Da), and retro-Diels-Alder cleavage. tandfonline.com Higher-energy collision-induced dissociation (HCD) can unveil more detailed fragmentation pathways, providing greater structural detail on the analytes. researchgate.net
The method's validation includes assessing the limit of detection (LOD) and limit of quantification (LOQ) to ensure reliability at low concentrations. nih.gov
Table 1: ESI-MS/MS Parameters for Boswellic Acid Analysis
| Parameter | Value/Setting | Source |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.govnih.gov |
| Capillary Voltage | 1.5 kV | nih.gov |
| Nitrogen Gas Temperature | 325 °C | nih.gov |
| Nitrogen Gas Flow Rate | 5.0 L·min⁻¹ | nih.gov |
| Collision Gas | Helium | nih.gov |
Note: The parameters listed are representative and may be optimized for specific instruments and analytical goals.
Quadrupole-Time-of-Flight (Q-ToF) MS
Ultra-high-performance liquid chromatography coupled with Quadrupole-Time-of-Flight mass spectrometry (UPLC-Q-ToF-MS) provides high-resolution and accurate mass data, making it a powerful tool for the comprehensive analysis of constituents in Boswellia extracts. nih.gov This technique has been successfully used to detect and identify a large number of compounds, including various isoforms of boswellic and tirucallic acids. nih.gov
In one study, UHPLC-Q-ToF analysis detected 153 compounds, with 81 being used to discriminate between different frankincense samples. tandfonline.com The high mass accuracy of Q-ToF allows for the confident determination of elemental composition. For instance, 9,11-dehydro-β-boswellic acid was identified by its protonated molecular ion peak [M+H]⁺ at m/z 497.3634 in a high-resolution ESI-QTOF-MS analysis. researchgate.net This method facilitates the identification of minor phytochemicals through the interpretation of their fragmentation patterns, which is essential for a complete characterization of the extract. nih.gov
Table 2: Research Findings from Q-ToF MS Analysis of Boswellia Extracts
| Finding | Analytical Technique | Source |
|---|---|---|
| Total Compounds Detected | UHPLC-Q-ToF | tandfonline.com |
| Compounds Used for Discrimination | UHPLC-Q-ToF | tandfonline.com |
| Identified Compounds | UHPLC-Q-ToF | tandfonline.com |
Sample Preparation Methodologies for Biological Matrices in Research
The accurate quantification of this compound in biological matrices like plasma or brain tissue is challenging due to the complexity of these samples. nih.gov Effective sample preparation is a critical step to extract the analyte, remove interfering substances, and ensure the sensitivity and reliability of the subsequent analysis. nih.govnih.gov
A widely used technique is liquid-liquid extraction (LLE). For the simultaneous determination of boswellic acids in plasma and brain, a matrix-assisted LLE on an Extrelut NT column has been developed. nih.gov This is followed by separation using reversed-phase high-performance liquid chromatography and detection by tandem mass spectrometry. nih.gov
Solid-phase extraction (SPE) is another common approach. A validated HPLC method for determining 11-keto-β-boswellic acid (KBA) in human plasma involved an initial SPE step to clean up the sample before chromatographic separation. researchgate.net For plant materials, sample preparation often involves a nonselective extraction with a polar organic solvent like methanol, followed by filtration, centrifugation, and dilution. tandfonline.commdpi.com
Table 3: Overview of Sample Preparation Techniques for Boswellic Acids
| Technique | Matrix | Key Steps | Source |
|---|---|---|---|
| Matrix-Assisted Liquid-Liquid Extraction | Plasma, Brain | Extraction on Extrelut NT column | nih.gov |
| Solid-Phase Extraction (SPE) | Human Plasma | SPE clean-up followed by reversed-phase HPLC | researchgate.net |
Stability Studies of this compound for Research Purposes
Understanding the stability of this compound is essential for ensuring the integrity of research samples and the accuracy of analytical results. Stability studies evaluate how the compound is affected by various environmental conditions over time.
For research purposes, solutions of this compound should be stored under controlled conditions. If a solution is stored at -20°C for over a month, its efficacy should be re-examined. screenlib.com Repeated freeze-thaw cycles should also be avoided to prevent degradation. screenlib.com For higher solubility during preparation, it is recommended to warm the tube to 37°C and use an ultrasonic bath. biocrick.com
Studies on Boswellia serrata extracts provide insight into the stability of its constituent boswellic acids. A six-month study evaluated the chemical stability of a hydro-alcoholic extract using HPTLC under both real-time (25°C/60% RH) and accelerated (40°C/75% RH) conditions. asianpubs.org The results showed that while physical properties remained largely unchanged, significant changes in the chemical profile, specifically the peak areas of key boswellic acids, were observed. asianpubs.org Under accelerated conditions, these chemical changes became apparent after the third month of storage. asianpubs.org While this study did not single out this compound, it highlights the potential for degradation of boswellic acids in extracts under certain storage conditions. In contrast, a study on 11-keto-boswellic acid found no indications of instability in plasma, whole blood, or the extraction solvent, nor after repeated freeze-thaw cycles. researchgate.net
Table 4: Summary of Stability Findings for Boswellic Acids
| Compound/Extract | Condition | Observation | Duration | Source |
|---|---|---|---|---|
| This compound solution | Storage at -20°C | Re-examination recommended | > 1 month | screenlib.com |
| This compound solution | Freeze-Thaw | Avoid repeated cycles | N/A | screenlib.com |
| Boswellia serrata Extract | Real-time (25°C/60% RH) | No significant change in physical properties; significant change in chemical properties | 6 months | asianpubs.org |
| Boswellia serrata Extract | Accelerated (40°C/75% RH) | Chemical changes observed | After 3 months | asianpubs.org |
Future Directions in Research
Exploration of Novel Synthetic Analogues with Enhanced Potency and Selectivity
A significant avenue of future research lies in the chemical modification of the 9,11-Dehydro-beta-boswellic acid scaffold to create novel synthetic analogues. The goal of this synthetic exploration is to enhance both the potency and selectivity of the compound for specific biological targets. For instance, the acetylated form, 3-O-acetyl-9,11-dehydro-beta-boswellic acid, has been shown to be a thermodynamically stable product derived from the degradation of 3-O-acetyl-11-hydroxy-beta-boswellic acid. researchgate.net This acetylated analogue demonstrated a potent and almost complete inhibition of 5-lipoxygenase (5-LO) activity with an IC50 of 0.75 μM, whereas its deacetylated counterpart, this compound, was found to be an incomplete inhibitor. researchgate.netresearchgate.net
Future synthetic efforts could focus on modifications at various positions of the triterpenoid (B12794562) core. The synthesis of new analogues by modifying the hydroxyl and acid functional groups has been a strategy for other boswellic acids, leading to compounds with potent 5-lipoxygenase inhibitory activity. researchgate.net Similar strategies, such as the introduction of different functional groups or the creation of hybrid molecules, could be applied to the this compound structure. Structure-activity relationship (SAR) studies will be crucial in this endeavor to systematically map how different chemical modifications influence biological activity, guiding the design of more effective and target-specific compounds. researchgate.net
Further Elucidation of Undiscovered Molecular Targets and Signaling Pathways
While 5-lipoxygenase is a known target, the complete landscape of molecular interactions for this compound and its derivatives remains to be fully mapped. Future research should aim to identify and validate novel molecular targets and the signaling pathways they modulate. The anti-inflammatory effects of boswellic acids are known to extend beyond 5-LO inhibition, potentially involving the modulation of cytokines like interleukins and TNF-alpha, the complement system, and leukocyte elastase. researchgate.net
Techniques such as affinity chromatography using a this compound-based matrix could help in pulling down and identifying interacting proteins from cell lysates. boswellia.org For example, a similar approach with general boswellic acids led to the identification of cathepsin G as a target. boswellia.org Furthermore, investigating the impact of this compound on key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation, is a priority. boswellia.org Uncovering these currently unknown targets and pathways will provide a more comprehensive understanding of the compound's mechanism of action.
Advanced Preclinical Models for Mechanistic Validation
To translate in vitro findings into a more physiologically relevant context, the use of advanced preclinical models is essential. Future studies should move beyond simple cell culture systems to more complex models that can better recapitulate human diseases. This includes the use of co-culture systems, 3D organoids, and various animal models of inflammatory diseases, cancer, and other conditions where boswellic acids have shown promise. hygeiajournal.comjapsonline.com
For instance, in vivo models like the carrageenan-induced rat paw inflammation model have been used to confirm the anti-inflammatory properties of Boswellia extracts. researchgate.net Similar specific models should be employed to validate the mechanisms of action of purified this compound and its potent analogues. These advanced models will be critical for assessing the compound's efficacy and for providing mechanistic insights that are more predictive of its potential clinical utility.
Development of Research Tools and Probes based on this compound
To facilitate the detailed study of its biological functions, there is a need to develop specialized research tools and probes derived from the this compound structure. These tools can include fluorescently labeled derivatives for cellular imaging studies to track the compound's subcellular localization. Biotinylated or clickable alkyne-tagged versions could also be synthesized for use in affinity-based protein profiling and target identification studies. boswellia.org
These chemical probes would enable researchers to visualize the compound's interaction with its cellular targets in real-time and to identify new binding partners. Such tools are invaluable for dissecting the complex cellular pharmacology of this compound and for validating the engagement of specific targets in a cellular context.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Understand Mechanisms
The application of high-throughput "omics" technologies will be a powerful approach to gain a systems-level understanding of the cellular effects of this compound. Proteomics can be used to analyze global changes in protein expression and post-translational modifications in response to treatment with the compound, offering clues about the affected pathways. researchgate.net Metabolomics can reveal alterations in cellular metabolism, providing another layer of mechanistic insight. researchgate.net
For example, a whole genome screen has been used to study the effects of a standardized Boswellia extract on TNFα-induced gene expression in endothelial cells, revealing a broad anti-inflammatory genetic basis. researchgate.net Integrating data from genomics, proteomics, and metabolomics will allow for the construction of comprehensive network models of the compound's mechanism of action. This multi-omics approach will be instrumental in identifying key molecular hubs and pathways that are modulated by this compound, ultimately providing a more complete picture of its biological activity.
Q & A
Q. What analytical methods are recommended for quantifying 9,11-Dehydro-beta-boswellic acid (DHBA) in plant extracts?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying DHBA in Boswellia resin. This method resolves DHBA from structurally similar boswellic acids (e.g., 3-O-acetyl derivatives) and minimizes interference from co-eluting compounds. For validation, internal standards like deuterated boswellic acids should be used to correct for matrix effects . Additionally, extraction protocols must avoid methanolic solutions at elevated temperatures to prevent artifactual formation of DHBA from precursors like 3-O-acetyl-11-hydroxy-beta-boswellic acid .
Q. How does DHBA inhibit 5-lipoxygenase (5-LO), and what experimental models are appropriate to study this activity?
Methodological Answer: DHBA non-competitively inhibits 5-LO by binding to a regulatory domain, reducing the production of pro-inflammatory leukotrienes. In vitro studies should use human neutrophils or transfected HEK293 cells expressing 5-LO, with enzyme activity measured via spectrophotometric detection of hydroperoxides (e.g., at 234 nm). For cellular models, pre-treatment with DHBA (1–10 µM) for 24 hours is recommended to assess downstream effects on leukotriene B4 synthesis. Include positive controls like zileuton to validate assay sensitivity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported 5-LO inhibition potencies of DHBA across studies?
Methodological Answer: Variability in IC50 values (e.g., 0.75 µM vs. higher concentrations) often arises from differences in sample preparation. DHBA can form artifacts during extraction, such as 3-O-acetyl-9,11-dehydro-beta-boswellic acid, which has higher inhibitory potency . To reconcile
Q. What strategies mitigate DHBA’s instability in pharmacokinetic studies?
Methodological Answer: DHBA undergoes rapid phase II metabolism (glucuronidation/sulfation) and degradation in alkaline conditions. To improve stability:
- Use acidified plasma (pH 4–5) during sample collection.
- Apply stabilizers like ascorbic acid to prevent oxidation.
- Employ chiral LC-MS methods to differentiate DHBA from its epimers, which may form in vivo. Pharmacokinetic models should account for enterohepatic recirculation, as boswellic acids are reabsorbed in the intestine .
Q. How do researchers differentiate DHBA’s direct anticancer effects from off-target interactions in mechanistic studies?
Methodological Answer: To isolate DHBA-specific effects:
- Use CRISPR/Cas9 knockout models for putative targets (e.g., NF-κB or caspase-8 pathways).
- Combine DHBA with selective inhibitors (e.g., BAY 11-7082 for NF-κB) to assess pathway crosstalk.
- Perform lipidomics profiling to track downstream eicosanoid modulation, which is a hallmark of 5-LO inhibition. In vivo, validate findings using xenograft models with boswellic acid-free diets to exclude confounding dietary factors .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
